JWH 398 N-pentanoic acid metabolite is a phase I metabolite derived from the synthetic cannabinoid JWH 398, which is known for its agonistic activity at both the central cannabinoid receptor 1 (CB1) and peripheral cannabinoid receptor 2 (CB2) sites. This compound is primarily utilized in forensic and research settings due to its relevance in toxicological studies and its role in understanding the metabolic pathways of synthetic cannabinoids .
The JWH 398 N-pentanoic acid metabolite originates from the metabolic conversion of JWH 398, which itself is synthesized from indole derivatives. The compound is part of a broader class of synthetic cannabinoids that mimic the psychoactive effects of Δ9-tetrahydrocannabinol, the main active component of cannabis .
JWH 398 N-pentanoic acid metabolite falls under the category of aminoalkylindoles, specifically classified as a naphthoylindole. This classification indicates its structural similarity to other compounds within this group, which includes various synthetic cannabinoids that exhibit significant pharmacological activity .
The synthesis of JWH 398 N-pentanoic acid metabolite involves several key steps:
The molecular formula for JWH 398 N-pentanoic acid metabolite is C24H20ClNO3, indicating a complex structure featuring a naphthalene ring and an indole core with a pentanoic acid side chain. The presence of chlorine in its structure contributes to its unique chemical properties, influencing its interaction with cannabinoid receptors .
This structure highlights the functional groups that contribute to its biological activity and metabolic pathways.
JWH 398 N-pentanoic acid metabolite primarily undergoes oxidation reactions during its formation from JWH 398. Additionally, it may participate in substitution reactions involving its indole core .
Common reagents used in these reactions include various oxidizing agents under acidic or basic conditions, depending on the specific transformation being performed. These reactions are crucial for modifying the compound's chemical properties and enhancing its analytical detectability in biological samples .
The mechanism by which JWH 398 N-pentanoic acid metabolite exerts its effects involves binding to cannabinoid receptors CB1 and CB2. Although it retains some affinity for these receptors similar to JWH 398, variations in binding efficacy may occur due to structural differences introduced during metabolism. The interaction with these receptors modulates various signaling pathways, influencing physiological responses associated with cannabinoids .
Relevant data regarding these properties are essential for understanding how this compound behaves under different experimental conditions and its potential impact on health when present in biological samples .
JWH 398 N-pentanoic acid metabolite serves several critical roles in scientific research:
JWH-398 N-pentanoic acid metabolite is a primary phase I metabolic transformation product of the synthetic cannabinoid receptor agonist JWH-398. This naphthoylindole derivative, first identified in "Spice" herbal mixtures during 2009 [1] [2], undergoes hepatic biotransformation to yield carboxylic acid derivatives critical for forensic detection. Unlike the parent compound (a potent CB1/CB2 agonist with Ki values of 2.3 nM and 2.8 nM, respectively) [2] [4], this metabolite lacks significant receptor affinity due to structural modifications. Its primary significance lies in its role as a urinary biomarker, enabling the identification of JWH-398 consumption in forensic toxicology workflows where the parent compound may be undetectable [4].
The systematic IUPAC name for this metabolite is 3-[(4-chloro-1-naphthalenyl)carbonyl]-1H-indole-1-pentanoic acid, reflecting its functionalized alkyl chain and conserved naphthoylindole core [4]. Its molecular formula is C₂₄H₂₂ClNO₂, distinguishing it from the parent JWH-398 (C₂₄H₂₂ClNO) through the addition of one oxygen atom and two hydrogen atoms, consistent with terminal alkyl chain oxidation [3] [4]. The molecular weight is 375.90 g/mol for JWH-398 [2] [5], increasing to 391.87 g/mol for the N-pentanoic acid metabolite due to the incorporation of oxygen and the shift from a pentyl to pentanoic acid moiety [3] [4].
Table 1: Molecular Descriptors of JWH-398 and Its N-Pentanoic Acid Metabolite
Compound | Molecular Formula | Molecular Weight (g/mol) | IUPAC Name |
---|---|---|---|
JWH-398 | C₂₄H₂₂ClNO | 375.90 | (4-Chloronaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone |
N-Pentanoic Acid Metabolite | C₂₄H₂₂ClNO₂ | 391.87 | 3-[(4-Chloro-1-naphthalenyl)carbonyl]-1H-indole-1-pentanoic acid |
The metabolite retains three critical regions from the parent naphthoylindole scaffold [1] [2]:
This structure places it within the naphthoylindole class of synthetic cannabinoids, specifically as a derivative of JWH-018 and JWH-073 with a para-chloro substitution on the naphthalene ring [1]. The chlorine atom enhances metabolic stability compared to non-halogenated analogs but does not prevent ω-oxidation of the N-alkyl chain. The conversion from a lipophilic pentyl tail to a polar carboxylic acid is a characteristic Phase I transformation observed in many synthetic cannabinoids with linear N-alkyl substituents [4].
Deuterated analogs of JWH-398 metabolites are essential internal standards in liquid chromatography-mass spectrometry (LC-MS) for forensic quantification. While specific deuterated forms of this metabolite are not detailed in the literature, strategic labeling approaches include:
Table 2: Strategic Positions for Deuterium Labeling in Metabolite Analogs
Labeling Position | Synthetic Target | Analytical Utility | Stability Considerations |
---|---|---|---|
ω-Carboxylic Acid | D₂-N-pentanoic acid chain | Distinguishes metabolite from parent; avoids back-conversion | High stability in biological matrices |
Indole C₄-C₇ Positions | Aromatic deuterium | Preserved through metabolic pathways | Resists H/D exchange in acidic conditions |
β-Alkyl Carbons | –CH₂CD₂COOH | Reduces risk of in vivo deuterium loss | Minimizes metabolic scrambling |
These labeled analogs enable precise quantification by compensating for ionization matrix effects and chromatographic variability in urine or blood samples [3] [4]. Current research gaps exist in commercial availability, with synthesis typically limited to specialized forensic reagent suppliers under controlled distribution [4].
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7